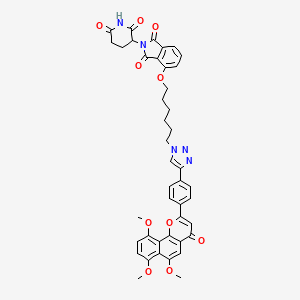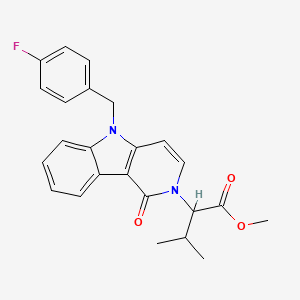
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring substituted with a chlorine atom at the 6-position and a 2,4-dichlorophenyl group attached to the ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropurine and 2,4-dichlorophenylacetic acid.
Formation of Intermediate: The 2,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling Reaction: The acid chloride is then reacted with 6-chloropurine in the presence of a base such as triethylamine or pyridine to form the desired product.
The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific protocol used. Common solvents include dichloromethane, chloroform, and acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the purine ring and the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A simpler purine derivative with a chlorine atom at the 6-position.
2,4-Dichlorophenylacetic Acid: A precursor used in the synthesis of the target compound.
2-(6-Chloropurin-9-yl)-1-phenylethanone: A similar compound with a phenyl group instead of a 2,4-dichlorophenyl group.
Uniqueness
2-(6-Chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone is unique due to the presence of both the 6-chloropurine and 2,4-dichlorophenyl moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H7Cl3N4O |
|---|---|
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
2-(6-chloropurin-9-yl)-1-(2,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C13H7Cl3N4O/c14-7-1-2-8(9(15)3-7)10(21)4-20-6-19-11-12(16)17-5-18-13(11)20/h1-3,5-6H,4H2 |
Clé InChI |
NLRGSGVPLHCTPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-[(2E)-2-[2-[4-[4-[(5-amino-3,4,6-trihydroxyoxan-2-yl)methylamino]butoxy]phenoxy]-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B10821891.png)

![12-[1-[4-[2-[[1-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10821909.png)

![3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B10821911.png)









